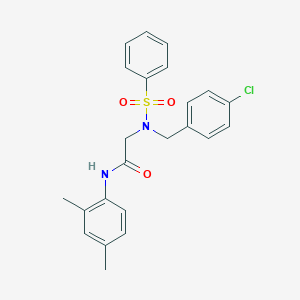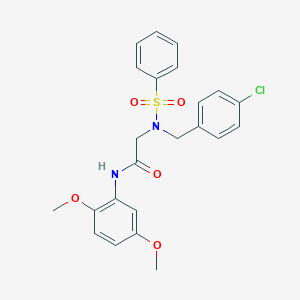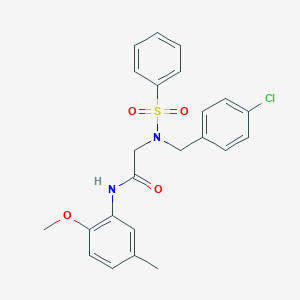![molecular formula C25H24N2O3S2 B301031 2-[(4-Ethoxyphenyl)imino]-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-3-propyl-1,3-thiazolidin-4-one](/img/structure/B301031.png)
2-[(4-Ethoxyphenyl)imino]-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-3-propyl-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Ethoxyphenyl)imino]-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-3-propyl-1,3-thiazolidin-4-one, commonly known as EPTZ, is a thiazolidine derivative that has gained significant attention in the scientific community due to its potential applications in various fields. EPTZ is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 465.64 g/mol.
Mechanism of Action
The exact mechanism of action of EPTZ is not fully understood. However, it is believed that EPTZ exerts its biological activity by interacting with various cellular targets such as DNA, enzymes, and proteins. EPTZ has been reported to induce apoptosis in cancer cells by activating various signaling pathways such as p53 and MAPK.
Biochemical and Physiological Effects:
EPTZ has been reported to exhibit various biochemical and physiological effects such as inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. EPTZ has also been reported to exhibit antioxidant activity and to reduce oxidative stress in various cell types.
Advantages and Limitations for Lab Experiments
One of the major advantages of EPTZ is its broad-spectrum activity against various cancer cell lines and bacterial strains. EPTZ is also relatively easy to synthesize and purify, making it a cost-effective option for laboratory experiments. However, one of the major limitations of EPTZ is its poor solubility in aqueous solutions, which can limit its applicability in certain experiments.
Future Directions
There are several future directions for research on EPTZ. One of the areas of interest is the development of EPTZ analogs with improved solubility and bioavailability. Another area of interest is the investigation of the potential of EPTZ as a therapeutic agent for various diseases such as Alzheimer's disease and Parkinson's disease. Additionally, the potential of EPTZ as a corrosion inhibitor for various industrial applications can also be explored.
Synthesis Methods
The synthesis of EPTZ involves the reaction of 4-ethoxyaniline with 5-(phenylsulfanyl)-2-furaldehyde in the presence of propylamine and sulfuric acid. The reaction mixture is refluxed for several hours, and the resulting product is purified by recrystallization. The purity of the product can be confirmed by various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Scientific Research Applications
EPTZ has shown potential applications in various fields such as medicinal chemistry, agriculture, and material science. In medicinal chemistry, EPTZ has been reported to exhibit significant anticancer activity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. EPTZ has also been investigated for its potential as an antimicrobial agent against various bacterial strains.
In agriculture, EPTZ has been shown to exhibit significant herbicidal activity against various weed species. EPTZ has also been investigated for its potential as a growth regulator for various crops.
In material science, EPTZ has been investigated for its potential as a corrosion inhibitor for various metals such as steel, copper, and aluminum.
properties
Product Name |
2-[(4-Ethoxyphenyl)imino]-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-3-propyl-1,3-thiazolidin-4-one |
|---|---|
Molecular Formula |
C25H24N2O3S2 |
Molecular Weight |
464.6 g/mol |
IUPAC Name |
(5Z)-2-(4-ethoxyphenyl)imino-5-[(5-phenylsulfanylfuran-2-yl)methylidene]-3-propyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H24N2O3S2/c1-3-16-27-24(28)22(32-25(27)26-18-10-12-19(13-11-18)29-4-2)17-20-14-15-23(30-20)31-21-8-6-5-7-9-21/h5-15,17H,3-4,16H2,1-2H3/b22-17-,26-25? |
InChI Key |
BBMMVLMFHLMEDU-IYAWTGHFSA-N |
Isomeric SMILES |
CCCN1C(=O)/C(=C/C2=CC=C(O2)SC3=CC=CC=C3)/SC1=NC4=CC=C(C=C4)OCC |
SMILES |
CCCN1C(=O)C(=CC2=CC=C(O2)SC3=CC=CC=C3)SC1=NC4=CC=C(C=C4)OCC |
Canonical SMILES |
CCCN1C(=O)C(=CC2=CC=C(O2)SC3=CC=CC=C3)SC1=NC4=CC=C(C=C4)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




amino]-N-(3-methylphenyl)acetamide](/img/structure/B300949.png)

amino]acetamide](/img/structure/B300954.png)
![N-(3-chlorophenyl)-2-[(4-methylbenzyl)(phenylsulfonyl)amino]acetamide](/img/structure/B300956.png)

![2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B300958.png)
![2-[(3,4-dichlorobenzyl)(phenylsulfonyl)amino]-N-(4-methoxyphenyl)acetamide](/img/structure/B300959.png)
amino]acetamide](/img/structure/B300960.png)
![2-chloro-5-({(2E,5Z)-5-[4-(methoxycarbonyl)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid](/img/structure/B300963.png)
![2-Chloro-5-{[5-(4-chlorobenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B300964.png)
![5-{[5-(3-Bromo-4-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid](/img/structure/B300966.png)

![ethyl 2-[2-bromo-4-[(E)-[2-(4-ethylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetate](/img/structure/B300969.png)